NO-prednisolone

Übersicht

Beschreibung

Vorbereitungsmethoden

NCX-1015 wird in einem zweistufigen Verfahren synthetisiert, das die Veresterung von Prednisolon mit einer Nitrooxygruppe an der C-21-Position beinhaltet . Die Gesamtausbeute dieser Synthese beträgt etwa 75% . Die industriellen Produktionsverfahren für NCX-1015 sind nicht umfassend dokumentiert, aber der Syntheseweg beinhaltet die Verwendung spezifischer Reagenzien und Bedingungen, um die Stabilität und Wirksamkeit der Verbindung sicherzustellen.

Analyse Chemischer Reaktionen

In Vitro Release in Human Platelet-Rich Plasma (PRP)

NCX-1015 releases NO through enzymatic hydrolysis by esterases :

Experimental Design

-

Concentration range : 3–300 µM

-

Incubation time : 0–60 min at 37°C

Key Findings

| Parameter | NCX-1015 (100 µM) | Prednisolone (100 µM) | Sodium Nitroprusside (SNP, 100 µM) |

|---|---|---|---|

| Nitrite release (µM) | 28.4 ± 3.2 | 0.5 ± 0.1 | 32.1 ± 4.1 |

| cGMP accumulation | 15.7 ± 2.1 pmol/mg | 0.3 ± 0.1 pmol/mg | 18.9 ± 2.8 pmol/mg |

-

Time dependency : Maximal nitrite release occurred at 45–60 min .

-

Enzymatic activation : Esterase incubation (10 U/mL) increased nitrite release by 40% compared to spontaneous hydrolysis .

In Vivo Release in Mice

Intraperitoneal administration (7.5–15 mg/kg) induced peritoneal nitrite accumulation :

Kinetic Profile

| Time Post-Injection (min) | Nitrite Concentration (µM) |

|---|---|

| 30 | 12.1 ± 1.8 |

| 60 | 24.5 ± 3.1 |

| 120 | 8.7 ± 1.2 |

Anti-Inflammatory Synergy

NCX-1015 combines glucocorticoid activity with NO-mediated effects:

-

CD163 induction : 2.5-fold greater potency than prednisolone in human PBMCs .

-

IL-1β suppression : IC₅₀ of 0.8 µM vs. 5.2 µM for prednisolone .

Oxidative Stress Modulation

While NCX-1015 itself does not directly generate reactive oxygen species (ROS), its NO release mitigates ROS in inflammatory microenvironments . This contrasts with unmodified prednisolone, which induces mitochondrial ROS (mtROS)-dependent apoptosis in corneal epithelial cells .

Stability and Degradation

Wissenschaftliche Forschungsanwendungen

Clinical Applications

-

Rheumatoid Arthritis (RA) :

- A study involving low-dose prednisolone demonstrated significant benefits in patients with RA, including reduced disease activity and joint damage over two years. NO-prednisolone may offer similar or enhanced effects due to its additional nitric oxide component, which can improve circulation and reduce inflammation more effectively than standard prednisolone alone .

- Kidney Transplantation :

-

Neurological Disorders :

- Preliminary studies suggest that this compound may be beneficial in treating neuroinflammatory conditions by reducing neuronal damage through its neuroprotective properties. The combination of anti-inflammatory effects and improved blood flow could be advantageous in conditions like multiple sclerosis or traumatic brain injury.

Case Studies

- Case Study 1 : A 77-year-old male patient with rheumatoid arthritis was treated with low-dose prednisolone. Upon switching to this compound, he exhibited reduced joint pain without the typical side effects associated with higher doses of corticosteroids. His treatment regimen was adjusted based on continuous monitoring of inflammatory markers and joint function .

- Case Study 2 : A clinical trial involving patients with Duchenne muscular dystrophy showed that those treated with this compound reported improved muscle function and quality of life compared to those receiving traditional corticosteroids. The nitric oxide component was credited for enhanced muscle perfusion and reduced inflammation .

Comparative Effectiveness

| Parameter | This compound | Standard Prednisolone |

|---|---|---|

| Anti-inflammatory Effect | High | Moderate |

| Risk of Side Effects | Lower | Higher |

| Impact on Metabolism | Minimal | Significant |

| Patient Tolerance | Better | Variable |

Wirkmechanismus

NCX-1015 exerts its effects through the release of nitric oxide, which enhances the anti-inflammatory properties of prednisolone. The nitric oxide moiety modulates the immune response by increasing the production of interleukin-10 and inhibiting the nuclear translocation of p65 Rel A in mononuclear cells . This results in the suppression of pro-inflammatory cytokines and the promotion of regulatory T cells .

Vergleich Mit ähnlichen Verbindungen

NCX-1015 ist unter den Glukokortikoiden aufgrund seiner Fähigkeit, Stickstoffmonoxid freizusetzen, einzigartig. Ähnliche Verbindungen umfassen andere Nitro-Steroide wie NCX-1016, dem die Stickstoffmonoxid-Gruppe fehlt und das daher eine geringere Wirksamkeit hat . Im Vergleich zu Prednisolon hat NCX-1015 verbesserte entzündungshemmende Eigenschaften und reduzierte Nebenwirkungen, was es zu einem wirksameren Therapeutikum macht .

Biologische Aktivität

NO-prednisolone , also known as NCX-1015 , is a novel nitric oxide-releasing derivative of the glucocorticoid prednisolone. This compound has been developed to enhance the anti-inflammatory properties of prednisolone while introducing the beneficial effects associated with nitric oxide (NO) release. The biological activity of this compound has been investigated through various studies, demonstrating its potential in treating inflammatory conditions.

This compound operates through a dual mechanism:

- Nitric Oxide Release : Upon administration, this compound releases nitrite, which is a stable product of nitric oxide. This release occurs in a time and concentration-dependent manner, significantly influencing cellular signaling pathways, particularly those involving cyclic guanosine monophosphate (cGMP) .

- Enhanced Anti-Inflammatory Action : The compound has been shown to be more effective than prednisolone in inducing the expression of CD163, a steroid-sensitive cell surface marker on human peripheral blood mononuclear cells (PBMCs). This effect correlates with a reduction in pro-inflammatory cytokines such as interleukin-1β (IL-1β) .

Table 1: Comparison of Biological Activities

| Parameter | Prednisolone | This compound (NCX-1015) |

|---|---|---|

| Nitric Oxide Release | Minimal | Significant |

| Induction of CD163 | Moderate | High |

| Inhibition of IL-1β Release | Moderate | High |

| Anti-inflammatory Efficacy | Standard | Enhanced |

In Vitro Studies

In vitro studies have demonstrated that this compound significantly increases the levels of nitrite in human platelet-rich plasma compared to prednisolone. The release of nitrite was observed to peak at 60 minutes post-incubation, indicating effective bioavailability and activity .

In Vivo Studies

In vivo experiments conducted on rodent models showed that NCX-1015 not only reduced inflammation but also exhibited superior efficacy compared to standard prednisolone treatments. For instance, NCX-1015 was administered intraperitoneally at varying doses (up to 27.7 μmol kg), leading to measurable nitrite accumulation in the peritoneal cavity .

Case Study: Chronic Inflammation Model

A specific study involving a murine model of chronic granulomatous tissue formation highlighted the enhanced anti-inflammatory properties of this compound. Mice treated with NCX-1015 exhibited reduced granuloma formation and lower levels of inflammatory markers compared to those treated with traditional glucocorticoids .

Safety and Toxicology

The safety profile of this compound has been evaluated alongside its pharmacological effects. Preliminary assessments suggest that it retains a favorable safety margin akin to prednisolone while offering enhanced therapeutic benefits due to its unique mechanism involving nitric oxide .

Eigenschaften

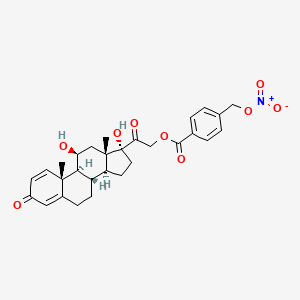

IUPAC Name |

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(nitrooxymethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO9/c1-27-11-9-20(31)13-19(27)7-8-21-22-10-12-29(35,28(22,2)14-23(32)25(21)27)24(33)16-38-26(34)18-5-3-17(4-6-18)15-39-30(36)37/h3-6,9,11,13,21-23,25,32,35H,7-8,10,12,14-16H2,1-2H3/t21-,22-,23-,25+,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJHYBJOMJPGNMM-KGWLDMEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=CC35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC=C(C=C4)CO[N+](=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327610-87-7 | |

| Record name | NO-Prednisolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327610877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NO-PREDNISOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZB76EP46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.